molecular formula C15H17N3O2 B7480713 N'-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide

N'-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide

Cat. No.: B7480713
M. Wt: 271.31 g/mol
InChI Key: DSZBJMSILUZFNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide typically involves the reaction of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its antitubercular properties and potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, thereby disrupting their normal function and leading to antibacterial effects .

Properties

IUPAC Name

N'-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-4-5-11(2)18(10)14-8-6-13(7-9-14)15(20)17-16-12(3)19/h4-9H,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZBJMSILUZFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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